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molecular formula C12H16O2 B8562903 1,4,4a,5,8,8a-Hexahydro-1,4-ethanonaphthalene-5,8-diol CAS No. 118139-30-3

1,4,4a,5,8,8a-Hexahydro-1,4-ethanonaphthalene-5,8-diol

Cat. No. B8562903
M. Wt: 192.25 g/mol
InChI Key: RCESCKSDQKOVCK-UHFFFAOYSA-N
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Patent
US08314253B2

Procedure details

To a solution of 27.9 g of tricyclo[6.2.2.02,7]dodeca-4,9-diene-3,6-diol in 165 mL of pyridine were portionwise added 30 mL of POCl3 at 0° C. The reaction was stirred for 3 days at rt before it was quenched by careful addition of ice under cooling. The resulting mixture was extracted with Hept (4×50 mL). The combined organic phases were washed with H2O, 15% HCl solution and again with H2O. The organic phase was dried over MgSO4 and concentrated in vacuo to obtain 10.6 g of the desired compound as yellow oil.
Quantity
27.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
165 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:12][CH2:11][CH:8]([CH:9]=[CH:10]1)[CH:7]1[CH:2]2[CH:3](O)[CH:4]=[CH:5][CH:6]1O.O=P(Cl)(Cl)Cl>N1C=CC=CC=1>[CH:8]12[CH2:11][CH2:12][CH:1]([CH:10]=[CH:9]1)[C:2]1[C:7]2=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
27.9 g
Type
reactant
Smiles
C12C3C(C=CC(C3C(C=C1)CC2)O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
165 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 days at rt before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
was quenched by careful addition of ice
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with Hept (4×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with H2O, 15% HCl solution and again with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C12C3=CC=CC=C3C(C=C1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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